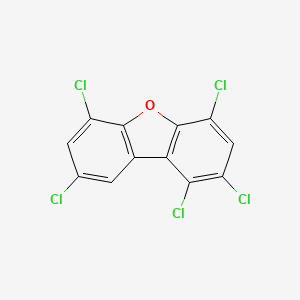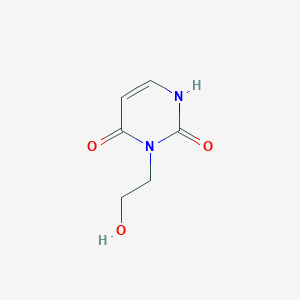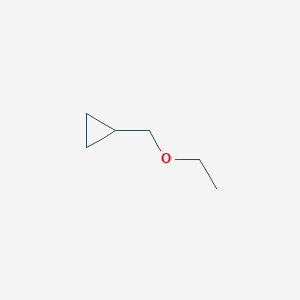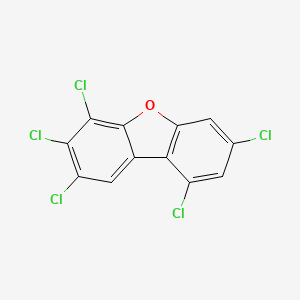
1,2,8,9-Tetrachlorodibenzofuran
Übersicht
Beschreibung
1,2,8,9-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and potential toxicity. These compounds are often by-products of industrial processes involving chlorine, such as waste incineration and the production of certain pesticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,8,9-Tetrachlorodibenzofuran is not typically synthesized intentionally but is formed as a by-product in various industrial processes. These processes include the chlorination of organic compounds under high temperatures and alkaline conditions .
Industrial Production Methods: The compound is primarily produced during the incineration of chlorine-containing waste materials and the manufacturing of chlorinated pesticides. It can also form during the bleaching of paper products and the combustion of fossil fuels .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,8,9-Tetrachlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents like hydrogen peroxide, leading to the formation of various oxidation products.
Reduction: Can be reduced under specific conditions, although detailed studies on reduction reactions are limited.
Substitution: Undergoes nucleophilic aromatic substitution reactions, particularly with nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of water molecules.
Substitution: Hydroxide ions and other nucleophiles.
Major Products Formed:
Oxidation Products: Various intermediates containing oxygen functionalities.
Substitution Products: Compounds where chlorine atoms are replaced by nucleophiles.
Wissenschaftliche Forschungsanwendungen
1,2,8,9-Tetrachlorodibenzofuran has been studied extensively due to its environmental impact and potential health effects. Some key research applications include:
Environmental Chemistry: Understanding the formation and degradation of persistent organic pollutants.
Analytical Chemistry: Used as a standard in the analysis of dioxins and furans in environmental samples.
Wirkmechanismus
1,2,8,9-Tetrachlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can alter gene expression, leading to various toxicological effects, including immunotoxicity and carcinogenicity . The exact molecular pathways involved are complex and involve multiple steps of signal transduction and gene regulation .
Vergleich Mit ähnlichen Verbindungen
2,3,7,8-Tetrachlorodibenzofuran: Another polychlorinated dibenzofuran with similar toxicological properties.
1,2,3,7,8-Pentachlorodibenzofuran: Contains an additional chlorine atom and exhibits similar environmental persistence and toxicity.
1,2,3,4,7,8-Hexachlorodibenzofuran: Contains two additional chlorine atoms and is also a persistent organic pollutant.
Uniqueness: 1,2,8,9-Tetrachlorodibenzofuran is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological profile. Its formation as a by-product in various industrial processes also distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
1,2,8,9-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYCQUKMNPHFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C(=C(C=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220937 | |
| Record name | 1,2,8,9-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70648-22-5 | |
| Record name | 1,2,8,9-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,8,9-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,8,9-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M494JZ72W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane](/img/structure/B3066060.png)













